3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine
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Overview
Description
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound has a sulfanyl group attached to the triazole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine typically involves the reaction of 2-methylbenzyl chloride with 1H-1,2,4-triazole-5-thiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets in biological systems. The sulfanyl group and the triazole ring can form hydrogen bonds and other interactions with enzymes, receptors, or other proteins, leading to modulation of their activity. This compound may inhibit or activate certain pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole
- 2-[(4-methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine is unique due to the specific positioning of the sulfanyl group and the 2-methylbenzyl moiety. These structural features can influence its reactivity and interaction with biological targets, making it distinct from other triazole derivatives.
Properties
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-7-4-2-3-5-8(7)6-15-10-12-9(11)13-14-10/h2-5H,6H2,1H3,(H3,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNPGHVFNSIBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NNC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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